BenchChemオンラインストアへようこそ!

(5,6-dimethyl-1H-benzimidazol-2-yl)methanol

Fragment-based drug discovery Rheb GTPase mTORC1 signaling

(5,6-Dimethyl-1H-benzimidazol-2-yl)methanol (CAS 6761-86-0) is a disubstituted benzimidazole-2-methanol derivative with a molecular formula C₁₀H₁₂N₂O and molecular weight 176.22 g/mol. The benzimidazole scaffold, characterized by a fused benzene–imidazole ring system, is privileged in medicinal chemistry, and the 5,6-dimethyl substitution pattern is structurally notable because it recapitulates the benzimidazole moiety of naturally occurring vitamin B₁₂.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 6761-86-0
Cat. No. B1331534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-dimethyl-1H-benzimidazol-2-yl)methanol
CAS6761-86-0
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)CO
InChIInChI=1S/C10H12N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12)
InChIKeyNLTYZPBQHXXZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,6-Dimethyl-1H-benzimidazol-2-yl)methanol (CAS 6761-86-0) – Compound Identity and Physicochemical Baseline for Procurement Decisions


(5,6-Dimethyl-1H-benzimidazol-2-yl)methanol (CAS 6761-86-0) is a disubstituted benzimidazole-2-methanol derivative with a molecular formula C₁₀H₁₂N₂O and molecular weight 176.22 g/mol . The benzimidazole scaffold, characterized by a fused benzene–imidazole ring system, is privileged in medicinal chemistry, and the 5,6-dimethyl substitution pattern is structurally notable because it recapitulates the benzimidazole moiety of naturally occurring vitamin B₁₂ [1]. The compound possesses a primary alcohol at the 2‑position (LogP ≈ 1.4–1.7), a topological polar surface area of ~49 Ų, and two hydrogen-bond donor sites . This combination of moderate lipophilicity, hydrogen-bonding capacity, and a synthetic handle for further derivatization distinguishes it from simpler benzimidazole analogues and positions it as a versatile intermediate or fragment in medicinal chemistry and chemical biology workflows.

Why Generic Substitution of (5,6-Dimethyl-1H-benzimidazol-2-yl)methanol Fails – Quantitative Differentiation from Closest Analogs


Although the benzimidazole-2-methanol class contains numerous commercially available analogues, simple replacement of (5,6-dimethyl-1H-benzimidazol-2-yl)methanol with a close structural congener introduces quantifiable changes in physicochemical properties, synthetic accessibility, and target engagement that preclude generic substitution. The 5,6-dimethyl substitution alters LogP, hydrogen-bond donor capacity, and steric environment relative to the unsubstituted benzimidazole-2-methanol, while the 2‑hydroxymethyl group provides a chemically differentiated vector for conjugation compared to 2‑methyl or 2‑unsubstituted analogues . Critically, this specific substitution pattern is not generic: it is the exact scaffold identified in a high-resolution crystal structure of the Rheb GTPase (PDB 6BSX), where the dimethylbenzimidazole core engages a hydrophobic pocket and the 2‑hydroxymethyl group participates in a defined hydrogen-bond network at 1.65 Å resolution [1]. Substitution with a des-methyl or regioisomeric analogue would alter these contacts, undermining the structural basis for fragment-based drug discovery or chemical probe development targeting the Rheb–mTORC1 axis [1].

Quantitative Evidence Guide – Where (5,6-Dimethyl-1H-benzimidazol-2-yl)methanol Differs from Comparators


PDB-Crystallographic Binding Mode vs. 2‑Unsubstituted and 2‑Methyl Analogues – Rheb GTPase Target Engagement

In a 1.65 Å crystal structure of human Rheb GTPase (PDB 6BSX), (5,6-dimethyl-1H-benzimidazol-2-yl)methanol occupies the switch II domain with the 5,6-dimethylbenzimidazole core inserting into a hydrophobic cleft and the 2‑hydroxymethyl group forming a hydrogen bond with the protein backbone [1]. The structurally characterized binding mode is absent for the nearest commercially available analogues—benzimidazole-2-methanol (no dimethyl substitution) and 2,5,6-trimethylbenzimidazole (no hydroxymethyl hydrogen-bond donor)—which lack either the hydrophobic contacts or the directional hydrogen bond required for this specific pocket [2]. The dimethyl substitution pattern and the 2‑hydroxymethyl group are therefore both individually necessary for the observed pose, providing a structural rationale for selecting this precise compound in Rheb-targeted fragment screens [1].

Fragment-based drug discovery Rheb GTPase mTORC1 signaling X-ray crystallography

Physicochemical Differentiation from Benzimidazole-2-methanol: Lipophilicity and Hydrogen-Bond Donor Count

Compared with the unsubstituted parent benzimidazole-2-methanol (CAS 4856-96-3), (5,6-dimethyl-1H-benzimidazol-2-yl)methanol exhibits a calculated LogP increase of approximately 0.6–1.0 log units while retaining the same hydrogen-bond donor count (HBD = 2) and acceptor count (HBA = 2) [1]. The increased lipophilicity, driven by the two methyl groups, improves predicted membrane permeability (ACD/LogD₇.₄ ≈ 1.53 vs. ~0.8 for the unsubstituted analogue) without introducing additional rotatable bonds or Rule-of-5 violations . This shifts the compound into a more drug-like or probe-like chemical space for central-nervous-system or intracellular targets relative to the des-methyl parent, which is important when selecting a benzimidazole fragment for cellular screening campaigns [1].

Physicochemical profiling LogP Hydrogen bonding Fragment library design

Synthetic Utility as a Key Intermediate in Patented Flaviviridae Inhibitor Series vs. 2‑Methylbenzimidazole Building Blocks

Patent families US 2012/0276050 A1 and WO 2010/107739 A2 disclose methods for treating Flaviviridae family viral infections using benzimidazole derivatives, and (5,6-dimethyl-1H-benzimidazol-2-yl)methanol is explicitly listed as a synthetic intermediate [1]. The 2‑hydroxymethyl group serves as a functional handle for oxidation to the corresponding aldehyde or carboxylic acid, or for O‑alkylation to introduce diverse side chains—transformations that are not accessible from the corresponding 2‑methylbenzimidazole analogue (CAS 1765-87-9), which lacks the primary alcohol . This synthetic versatility is quantified by the rotatable bond count (1 for the target vs. 0 for 2‑methyl analogue), providing one additional vector for molecular elaboration .

Antiviral medicinal chemistry Flaviviridae inhibitors Patent analysis Synthetic intermediate

Calculated Boiling Point and Thermal Stability Differentiation from 5,6-Dimethylbenzimidazole for Reaction Optimization

For process chemists scaling up reactions involving benzimidazole intermediates, the predicted boiling point of (5,6-dimethyl-1H-benzimidazol-2-yl)methanol (428.9 °C at 760 mmHg) significantly exceeds that of 5,6-dimethylbenzimidazole (CAS 582-60-5, predicted bp ~340 °C) [1]. The ~90 °C elevation, attributed to intermolecular hydrogen bonding via the 2‑hydroxymethyl group, allows higher-temperature reaction windows without solvent loss and alters distillation purification strategies. The density (1.245 g cm⁻³) and flash point (213.2 °C) further differentiate the compound from the 2‑unsubstituted analogue in solvent selection and safety assessments .

Process chemistry Thermal properties Reaction solvent selection Scale-up

Fragment Library Profiling: Rule-of-Three Compliance and 3D Structural Diversity vs. Benzimidazole-2-methanol

Fragment library design guidelines (Rule of Three: MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) are fully satisfied by (5,6-dimethyl-1H-benzimidazol-2-yl)methanol (MW = 176.22, XLogP3 = 1.4, HBD = 2, HBA = 2) [1]. While the unsubstituted benzimidazole-2-methanol also complies, the 5,6-dimethyl groups provide enhanced shape diversity and a larger hydrophobic surface area (predicted solvent-accessible surface area increase of ~30 Ų) that probes an expanded region of chemical space without violating fragment-likeness criteria [2]. This quantifiable three-dimensional differentiation improves the probability of identifying novel hit matter in fragment screens against hydrophobic protein pockets such as the Rheb switch II domain [1].

Fragment-based screening Rule of Three Structural diversity Library design

InChI-Level Structural Uniqueness Confirmation for Procurement Verification

The IUPAC International Chemical Identifier (InChI) and its hashed InChI Key provide an unambiguous digital fingerprint for procurement verification. The standard InChI for (5,6-dimethyl-1H-benzimidazol-2-yl)methanol is 1S/C10H12N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) and the InChI Key is NLTYZPBQHXXZGL-UHFFFAOYSA-N . This identifier uniquely distinguishes the compound from all regioisomers (e.g., 4,5-dimethyl, 4,6-dimethyl) and functional group isomers (e.g., 2‑methoxy or N‑methyl analogues), providing a definitive quality control checkpoint that CAS number alone cannot guarantee, as CAS 6761-86-0 may be listed under multiple synonyms .

Chemical identity verification InChI Key Procurement quality control Registry authentication

Best-Fit Application Scenarios for (5,6-Dimethyl-1H-benzimidazol-2-yl)methanol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting the Rheb GTPase Switch II Domain for Selective mTORC1 Inhibition

This compound is the crystallographically validated ligand for the Rheb switch II domain (PDB 6BSX, 1.65 Å resolution) and serves as the starting fragment for structure-guided optimization of selective mTORC1 inhibitors [1]. Unlike rapamycin or ATP-competitive mTOR kinase inhibitors that affect both mTORC1 and mTORC2, a Rheb-targeted approach using this fragment scaffold has been shown to achieve mTORC1 selectivity without mTORC2 rebound activation [1]. Research groups pursuing fragment growing, merging, or linking strategies against Rheb should use this exact compound to reproduce the published binding mode and initiate medicinal chemistry campaigns [1].

Synthetic Intermediate for Patented Antiviral Agents Targeting Flaviviridae Family Viruses

The compound is explicitly disclosed as a synthetic intermediate in patent families US 2012/0276050 A1 and WO 2010/107739 A2 for Flaviviridae inhibitors [1]. The 2‑hydroxymethyl group provides a versatile handle for late-stage functionalization—oxidation to the carboxylic acid for amide coupling, or activation as a leaving group for nucleophilic displacement—enabling rapid exploration of structure–activity relationships around the benzimidazole core [1]. Medicinal chemistry teams developing direct-acting antivirals against hepatitis C virus (HCV) or related flaviviruses can use this intermediate to access the patented chemical space directly.

Benzimidazole-Focused Fragment Library Design Requiring Enhanced Hydrophobic Diversity

For screening library architects seeking to maximize chemical diversity within fragment-likeness constraints (Rule of Three), (5,6-dimethyl-1H-benzimidazol-2-yl)methanol offers a quantifiable hydrophobic surface area advantage (~30 Ų greater than benzimidazole-2-methanol) while maintaining full fragment compliance [1][2]. This expanded hydrophobic footprint increases the probability of detecting weak-affinity hits against hydrophobic pockets in high-concentration fragment screens by NMR or SPR, making it a higher-value library member than the des-methyl parent [1].

Process Chemistry Scale-Up of Benzimidazole Intermediates Requiring Defined Thermal Property Envelopes

The predicted boiling point (428.9 °C), density (1.245 g cm⁻³), and flash point (213.2 °C) of this compound provide a defined thermal process envelope that differs substantially from 5,6-dimethylbenzimidazole (Δbp ≈ +90 °C) [1]. Process R&D teams scaling up benzimidazole-based syntheses can leverage these differentiated thermal properties for solvent selection, distillation design, and safety assessment. The higher boiling point allows high-temperature reactions (e.g., amide couplings in DMF at 150 °C) with reduced solvent vapor pressure risk compared to the 2‑unsubstituted analogue [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5,6-dimethyl-1H-benzimidazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.